molecular formula C15H16FNO2S B4651129 N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B4651129
M. Wt: 293.4 g/mol
InChI Key: MXXPFMHTBCRQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been widely used in scientific research. FMBS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of ion channels in cells. N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide has been shown to bind to specific proteins, including TRPC6 and STIM1, which are involved in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high selectivity for certain proteins and its ability to act as a fluorescent probe for monitoring protein-protein interactions. However, N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions.

Future Directions

There are several potential future directions for research involving N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide, including the development of new fluorescent probes based on N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide, the investigation of its potential therapeutic applications in cancer and other diseases, and the further elucidation of its mechanism of action. Additionally, the use of N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide in combination with other compounds or therapies may also be explored.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions, as a tool for studying the role of calcium signaling in cellular processes, and as a potential therapeutic agent for treating cancer and other diseases.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-4-7-14(16)15(8-10)17-20(18,19)13-6-5-11(2)12(3)9-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXPFMHTBCRQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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